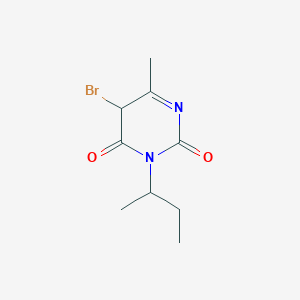

5-Bromo-3-(butan-2-yl)-6-methylpyrimidine-2,4(3H,5H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

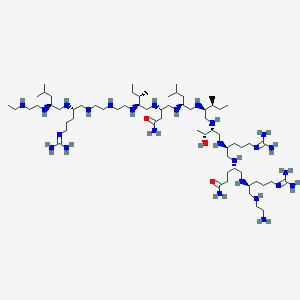

Bromacil is an organic compound with the chemical formula C₉H₁₃BrN₂O₂ . It is a broad-spectrum herbicide primarily used for brush control on non-cropland areas and selective weed control in crops such as citrus and pineapple . Bromacil works by interfering with photosynthesis, entering the plant through the root zone and moving throughout the plant .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromacil can be synthesized through various methods. One common synthetic route involves the reaction of 5-bromo-6-methyluracil with sec-butylamine under controlled conditions . The reaction typically requires a solvent such as chloroform and may involve heating to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, bromacil is produced by slurrying finely divided bromacil with water and heating it to form a complex . The conditions of time, temperature, solvent, and agitation must be carefully controlled to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Bromacil undergoes various chemical reactions, including:

Oxidation: Bromacil can be oxidized under specific conditions to form degradation products.

Reduction: It can be reduced using appropriate reducing agents.

Substitution: Bromacil can undergo substitution reactions, particularly at the bromine atom.

Common Reagents and Conditions

Oxidation: Catalysts such as Au/TiO₂ can be used under simulated solar light to facilitate the oxidation of bromacil.

Reduction: Reducing agents like can be employed.

Substitution: Halogenated solvents and bases are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various degradation products, which can be identified and analyzed using techniques such as gas chromatography .

Scientific Research Applications

Bromacil has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of herbicide degradation and environmental impact.

Biology: Employed in plant bioassays to study its effects on photosynthesis and plant growth.

Medicine: Investigated for its potential effects on human health and its role as an endocrine disruptor.

Industry: Utilized in the control of invasive plants and noxious weeds on public lands.

Mechanism of Action

Bromacil exerts its herbicidal effects by inhibiting photosynthesis at photosystem II. It blocks electron transport and the transfer of light energy, disrupting the plant’s ability to produce energy . This leads to the death of the plant as it can no longer synthesize the necessary compounds for growth and survival.

Comparison with Similar Compounds

Similar Compounds

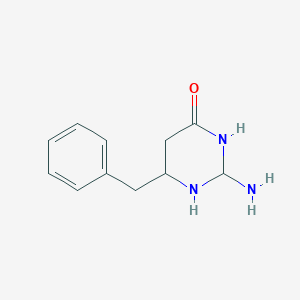

Terbacil: Another uracil-based herbicide with similar properties and uses.

Lenacil: A uracil herbicide used for weed control in various crops.

Lithium Bromacil: A variant of bromacil used primarily on rights-of-way and non-crop sites.

Uniqueness of Bromacil

Bromacil is unique due to its broad-spectrum activity and effectiveness against perennial grasses . It is also highly soluble in water and many organic solvents, making it versatile for various applications .

Properties

Molecular Formula |

C9H13BrN2O2 |

|---|---|

Molecular Weight |

261.12 g/mol |

IUPAC Name |

5-bromo-3-butan-2-yl-6-methyl-5H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H13BrN2O2/c1-4-5(2)12-8(13)7(10)6(3)11-9(12)14/h5,7H,4H2,1-3H3 |

InChI Key |

OSOBMCTWSONQHC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N1C(=O)C(C(=NC1=O)C)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4aH-benzo[f]isoquinolin-4-one](/img/structure/B12351221.png)

![Dibutyl[8-(dibutylstannyliumyl)octyl]stannylium ditrifluoromethanesulfonate](/img/structure/B12351268.png)

![3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B12351270.png)

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B12351277.png)

![benzyl N-[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-6-(propanoylamino)hexan-2-yl]carbamate](/img/structure/B12351289.png)